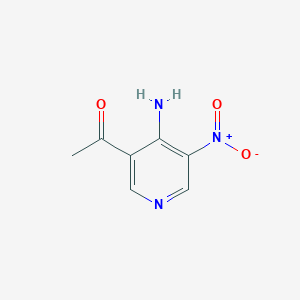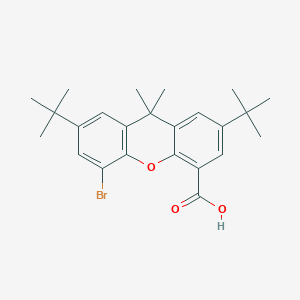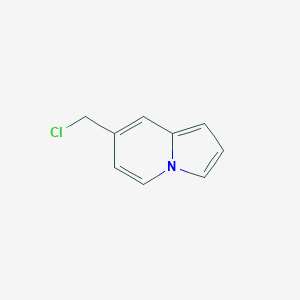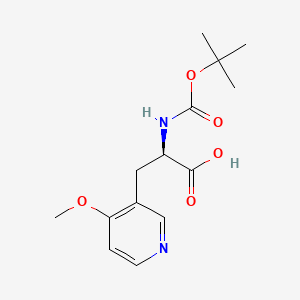
1-(3,6-Dimethylpyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dimethylpyridin-2-yl)ethanol is an organic compound characterized by a pyridine ring substituted with two methyl groups at positions 3 and 6, and an ethanol group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanol typically involves the alkylation of 3,6-dimethylpyridine with an appropriate ethylating agent under controlled conditions. One common method is the reaction of 3,6-dimethylpyridine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding pyridine derivative in the presence of a suitable catalyst, such as palladium on carbon, can also be employed. This method offers the advantage of milder reaction conditions and higher selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,6-Dimethylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(3,6-Dimethylpyridin-2-yl)ethanone.
Reduction: 1-(3,6-Dimethylpyridin-2-yl)ethane.
Substitution: 1-(3,6-Dimethylpyridin-2-yl)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(3,6-Dimethylpyridin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
1-(3,5-Dimethylpyridin-2-yl)ethanol: Similar structure but with methyl groups at positions 3 and 5.
1-(4,6-Dimethylpyridin-2-yl)ethanol: Methyl groups at positions 4 and 6.
1-(3,6-Dimethylpyridin-2-yl)ethanone: The ketone analog of 1-(3,6-Dimethylpyridin-2-yl)ethanol
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the ethanol group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(3,6-dimethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5,8,11H,1-3H3 |
Clave InChI |
KSFCJKMNFNCEPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)



![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)


